Methanone, (2-chlorophenyl)-4-quinazolinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (2-chlorophenyl)-4-quinazolinyl- is a chemical compound with a molecular formula of C15H10ClN3O This compound is known for its unique structure, which includes a quinazoline ring fused with a methanone group and a 2-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-chlorophenyl)-4-quinazolinyl- typically involves the reaction of 2-chlorobenzoyl chloride with 4-aminoquinazoline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of Methanone, (2-chlorophenyl)-4-quinazolinyl- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Methanone, (2-chlorophenyl)-4-quinazolinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Scientific Research Applications
Methanone, (2-chlorophenyl)-4-quinazolinyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methanone, (2-chlorophenyl)-4-quinazolinyl- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Methanone, (2-chlorophenyl)phenyl-: This compound has a similar structure but lacks the quinazoline ring, making it less versatile in terms of biological activity.
Methanone, (2-amino-5-nitrophenyl)(2-chlorophenyl)-: This compound contains an amino and nitro group, which imparts different chemical and biological properties compared to Methanone, (2-chlorophenyl)-4-quinazolinyl-.
(2-Chlorophenyl)(1-hydroxycyclopentyl)methanone: This compound has a cyclopentyl group instead of the quinazoline ring, leading to different reactivity and applications.
Uniqueness
Methanone, (2-chlorophenyl)-4-quinazolinyl- stands out due to its unique quinazoline ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.
Properties
CAS No. |
55276-60-3 |
---|---|
Molecular Formula |
C15H9ClN2O |
Molecular Weight |
268.70 g/mol |
IUPAC Name |
(2-chlorophenyl)-quinazolin-4-ylmethanone |
InChI |
InChI=1S/C15H9ClN2O/c16-12-7-3-1-5-10(12)15(19)14-11-6-2-4-8-13(11)17-9-18-14/h1-9H |
InChI Key |
SYAAZTHXQKNKKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)C(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.